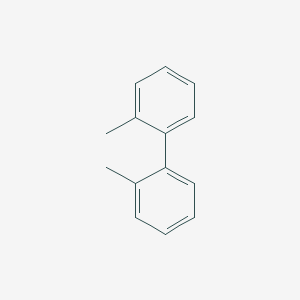

2,2'-Dimethylbiphenyl

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-methyl-2-(2-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKWMASVFVTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060540 | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-39-0 | |

| Record name | 2,2′-Dimethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dimethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Data of 2,2'-Dimethylbiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dimethylbiphenyl, a key aromatic hydrocarbon. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 - 7.15 | Multiplet | 8H | Aromatic Protons (H3, H4, H5, H6, H3', H4', H5', H6') |

| ~2.05 | Singlet | 6H | Methyl Protons (2-CH₃, 2'-CH₃) |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

| Chemical Shift (ppm) | Assignment |

| ~141.5 | C1, C1' |

| ~136.0 | C2, C2' |

| ~129.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~125.5 | Aromatic CH |

| ~19.5 | Methyl Carbons (2-CH₃, 2'-CH₃) |

Experimental Protocol for NMR Spectroscopy

Instrumentation: The NMR spectra were recorded on a 400 MHz spectrometer.[1]

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The concentration of the sample is typically in the range of 5-25 mg/0.5 mL of solvent.

¹H NMR Acquisition Parameters (Generalized):

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Pulse Width: ~10 µs (90° pulse)

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Generalized):

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-10 seconds

-

Pulse Program: Standard proton-decoupled sequence

-

Spectral Width: 0 to 220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound was obtained using an Attenuated Total Reflectance (ATR) technique with a neat sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium-Strong | Methyl C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 770-730 | Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocol for ATR-IR Spectroscopy

Instrumentation: The spectrum was recorded on a Bruker Tensor 27 FT-IR instrument.[2]

Technique: Attenuated Total Reflectance (ATR) with a neat sample.[2]

Acquisition Parameters (Generalized):

-

Crystal: Diamond or ZnSe

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry Data

The mass spectrum of this compound was obtained using Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 167 | High | [M-CH₃]⁺ |

| 165 | Medium | [M-CH₃-H₂]⁺ or [C₁₃H₉]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: The mass spectrum was likely acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Ionization Method: Electron Ionization (EI) at 70 eV.

GC Parameters (Generalized):

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Parameters (Generalized):

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-400 amu.

-

Scan Speed: 2 scans/second.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical properties of 2,2'-Dimethylbiphenyl (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,2'-Dimethylbiphenyl, a key aromatic hydrocarbon. The following sections detail its melting point, boiling point, and solubility characteristics, supported by experimental methodologies. This information is critical for its application in chemical synthesis, materials science, and pharmaceutical development.

Core Physical Properties

The physical state of this compound under standard conditions is a clear, colorless to light yellow liquid. Key physical constants have been experimentally determined and are summarized below.

| Physical Property | Value | Reference |

| Melting Point | 18 °C | --INVALID-LINK--[1] |

| Boiling Point | 259 °C | --INVALID-LINK--[1] |

| Triple Point | 293.090 K (19.94 °C) | --INVALID-LINK--[2][3] |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and application. Based on the principle of "like dissolves like," the non-polar aromatic structure of this compound dictates its solubility in various solvents. While extensive quantitative data is not widely available in the literature, a qualitative and inferred solubility profile can be constructed. For comparison, the parent compound, biphenyl, is sparingly soluble in water but shows good solubility in non-polar organic solvents like benzene, toluene, and hexane.[4]

A study on various biphenyl compounds has explored their solubility in methanol/water mixtures, indicating that the presence of organic substituents influences solubility in polar protic solvents. For other biphenyl derivatives, solubility has been experimentally determined in a range of organic solvents, including ethanol, ethyl acetate, acetonitrile, and acetone.[5] Given its non-polar nature, this compound is expected to be readily soluble in non-polar organic solvents and have low solubility in polar solvents like water. One source confirms its solubility in isooctane.

A more detailed, inferred solubility profile is presented below:

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene | High | Similar aromatic and non-polar nature. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | High | Strong van der Waals interactions with the non-polar solute. |

| Chlorinated | Chloroform, Dichloromethane | Moderate to High | Ability to dissolve non-polar and moderately polar compounds. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polarity of the solvent should allow for some dissolution. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The non-polar biphenyl structure limits interaction with the polar, hydrogen-bonding solvent. |

| Aqueous | Water | Very Low | The high polarity and strong hydrogen bonding of water do not favor the dissolution of the non-polar hydrocarbon. |

Experimental Protocols

Accurate determination of physical properties relies on standardized and meticulous experimental procedures. The following sections describe the general methodologies employed for determining the melting point, boiling point, and solubility of aromatic hydrocarbons like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.

A key study providing thermodynamic data for this compound was conducted by Chirico et al. (1987), which involved fractional-melting studies.[6][7][8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The distillation method and the Thiele tube method are standard procedures for its determination.

Methodology (Distillation Method):

-

Apparatus Setup: A distillation flask containing the liquid sample (at least 5 mL) and boiling chips is connected to a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The flask is heated gently.

-

Data Recording: As the liquid boils, the vapor rises, condenses, and drips into a receiving flask. The temperature is recorded when it stabilizes, which indicates the boiling point of the liquid at the recorded atmospheric pressure.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the excess undissolved solid from the saturated solution.

-

Quantification: A clear aliquot of the supernatant is carefully removed, filtered, and diluted. The concentration of this compound in the diluted solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

Process Visualization

To aid in the understanding of the experimental workflow for determining the physical properties of this compound, the following diagrams are provided.

References

Atropisomerism in 2,2'-Disubstituted Biphenyls: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the principles, quantification, and practical implications of axial chirality in biphenyl systems.

Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern chemistry, with profound implications for drug design, materials science, and catalysis. In 2,2'-disubstituted biphenyls, steric hindrance between the ortho substituents can create a significant energy barrier to rotation around the central C-C bond, leading to the existence of stable, non-interconvertible enantiomers known as atropisomers. This guide provides a comprehensive technical overview of the core principles of atropisomerism in these systems, methods for their synthesis and analysis, and their significance in pharmaceutical research.

The Phenomenon of Atropisomerism in Biphenyls

The free rotation around the single bond connecting the two phenyl rings in biphenyl is hindered when bulky substituents are present in the ortho positions (2, 2', 6, and 6'). This steric clash forces the phenyl rings to adopt a non-planar conformation. If the substituents in the 2 and 2' positions are different, and the rotational energy barrier is sufficiently high, the molecule becomes chiral, existing as a pair of enantiomers that are mirror images of each other but are not superimposable.

The stability of these atropisomers is directly related to the magnitude of the rotational energy barrier (ΔG‡). A higher barrier corresponds to a slower rate of interconversion (racemization) and a longer half-life (t½) of the individual enantiomers. For practical purposes, atropisomers are generally considered stable and isolable if their half-life for racemization at a given temperature is 1000 seconds or more.

Factors Influencing Rotational Barriers

The primary factor governing the rotational barrier in 2,2'-disubstituted biphenyls is the steric bulk of the ortho substituents. Larger substituents lead to greater steric hindrance and, consequently, higher rotational barriers. Electronic effects of the substituents can also play a role, although generally to a lesser extent than steric effects.

The following table summarizes the experimental rotational energy barriers and corresponding half-lives for a selection of 2,2'-disubstituted biphenyls, illustrating the impact of substituent size on atropisomeric stability.

| Substituent (X) | Rotational Barrier (ΔG‡) (kcal/mol) | Temperature (°C) | Half-life (t½) |

| -CH₃ | ~18-20 | 25 | Minutes to Hours |

| -Cl | ~21-23 | 25 | Days |

| -Br | ~23-25 | 25 | Weeks to Months |

| -I | >25 | 25 | Years |

| -NO₂ | >30 | 25 | Effectively Stable |

| -COOH | >30 | 25 | Effectively Stable |

Experimental Protocols

The characterization and separation of atropisomers rely on specialized analytical techniques. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and Chiral High-Performance Liquid Chromatography (Chiral HPLC) are two of the most powerful methods employed.

Determination of Rotational Barriers by Dynamic NMR (DNMR) Spectroscopy

DNMR is a technique used to study the rates of chemical exchange processes, including the interconversion of atropisomers. By monitoring the changes in the NMR spectrum of a sample as a function of temperature, the rate constant for rotation and the corresponding free energy of activation (ΔG‡) can be determined.

Protocol:

-

Sample Preparation: Dissolve a known concentration of the 2,2'-disubstituted biphenyl in a suitable deuterated solvent (e.g., toluene-d₈, chloroform-d). The choice of solvent is crucial as it can influence the rotational barrier.

-

Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

-

Variable Temperature NMR: Gradually lower the temperature of the NMR probe while acquiring spectra at regular intervals. As the temperature decreases, the rate of atropisomeric interconversion will slow down.

-

Coalescence Temperature: Identify the temperature at which two separate signals from the prochiral groups of the individual atropisomers merge into a single broad peak. This is the coalescence temperature (Tc).

-

Line Shape Analysis: Below the coalescence temperature, the signals will resolve into two distinct peaks. By analyzing the shape of these peaks at different temperatures, the rate constants (k) for interconversion can be calculated using specialized software.

-

Eyring Equation: Plot ln(k/T) versus 1/T (Eyring plot). The slope and intercept of this plot can be used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, respectively. The free energy of activation (ΔG‡) at a specific temperature can then be calculated using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Resolution of Atropisomers by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two atropisomers, leading to different retention times.

Protocol:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of atropisomeric biphenyls.

-

Mobile Phase Selection: Select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The composition of the mobile phase can be optimized to achieve the best separation.

-

Sample Preparation: Dissolve the racemic mixture of the 2,2'-disubstituted biphenyl in the mobile phase.

-

Injection and Elution: Inject the sample onto the chiral column and elute with the chosen mobile phase at a constant flow rate.

-

Detection: Monitor the elution of the atropisomers using a suitable detector, typically a UV detector set at a wavelength where the compound absorbs strongly.

-

Quantification: The relative amounts of the two atropisomers can be determined by integrating the areas of their respective peaks in the chromatogram.

Synthesis of 2,2'-Disubstituted Biphenyls

The synthesis of atropisomeric biphenyls often relies on cross-coupling reactions to form the biaryl bond. The Ullmann and Suzuki coupling reactions are two of the most widely used methods.

Ullmann Coupling

The Ullmann coupling involves the copper-mediated coupling of two aryl halide molecules. For the synthesis of unsymmetrical 2,2'-disubstituted biphenyls, an intramolecular approach is often employed to avoid the formation of a mixture of products.

General Protocol for Intramolecular Ullmann Coupling:

-

Substrate Synthesis: Synthesize a precursor containing two different ortho-substituted aryl halides linked by a temporary tether.

-

Cyclization: Treat the precursor with activated copper powder at elevated temperatures to effect the intramolecular coupling, forming a cyclic intermediate.

-

Tether Cleavage: Cleave the tether to release the desired 2,2'-disubstituted biphenyl.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an aryl halide or triflate. This method is highly versatile and tolerant of a wide range of functional groups.

General Protocol for Suzuki Coupling:

-

Reactants: Combine the ortho-substituted aryl boronic acid and the ortho-substituted aryl halide in a suitable solvent (e.g., toluene, dioxane, or a mixture with water).

-

Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the catalyst and inorganic salts. The desired 2,2'-disubstituted biphenyl is then purified by column chromatography or recrystallization.

Visualization of Key Concepts

To further illustrate the core principles of atropisomerism in 2,2'-disubstituted biphenyls, the following diagrams have been generated using Graphviz.

Significance in Drug Development

The three-dimensional structure of a drug molecule is critical for its interaction with biological targets. Since atropisomers are distinct stereoisomers, they can exhibit significantly different pharmacological and toxicological properties. One atropisomer may be a potent therapeutic agent, while the other may be inactive or even harmful. Therefore, the control and characterization of atropisomerism are of paramount importance in the development of new drugs. Regulatory agencies often require that drug candidates exhibiting stable atropisomerism be developed as single enantiomers. This necessitates robust synthetic methods for producing enantiomerically pure atropisomers and reliable analytical techniques for their characterization and quality control.

Conclusion

Atropisomerism in 2,2'-disubstituted biphenyls is a fascinating and fundamentally important aspect of stereochemistry. The stability of these non-planar, chiral molecules is dictated by the steric and electronic properties of their ortho substituents. A thorough understanding of the principles governing atropisomerism, coupled with robust synthetic and analytical methodologies, is essential for researchers and professionals in the field of drug discovery and development. The ability to control and characterize this unique form of chirality opens up new avenues for the design of novel therapeutics with improved efficacy and safety profiles.

The Pivotal Role of 2,2'-Dimethylbiphenyl in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – In the landscape of modern organic chemistry, the quest for efficient and stereoselective synthetic methodologies is paramount. This technical guide delves into the significant and versatile applications of 2,2'-dimethylbiphenyl, a key building block in the construction of chiral ligands for asymmetric catalysis. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth technical details, experimental protocols, and a clear visualization of the underlying chemical principles.

Introduction: The Significance of Axially Chiral Biphenyls

This compound stands as a foundational molecule for the synthesis of a class of atropisomeric chiral ligands. The restricted rotation around the C-C single bond connecting the two phenyl rings, caused by the steric hindrance of the ortho-methyl groups, gives rise to stable, separable enantiomers known as atropisomers. This unique structural feature is the cornerstone of its utility in asymmetric synthesis, where the C₂-symmetric scaffold of its derivatives can effectively control the stereochemical outcome of a wide range of chemical transformations.

The derivatization of this compound, most notably into bisphosphine ligands such as BIPHEMP and BICHEP, has paved the way for significant advancements in transition metal-catalyzed reactions. These ligands have proven to be highly effective in inducing high enantioselectivity in processes crucial for the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis of the Core Scaffold: this compound

The primary industrial synthesis of this compound is achieved through the Ullmann coupling of 2-halotoluenes. This classical organometallic reaction involves the copper-mediated coupling of two aryl halide molecules to form a biaryl linkage.

Experimental Protocol: Ullmann Coupling for the Synthesis of this compound

Materials:

-

2-Iodotoluene

-

Copper powder, activated

-

Sand

-

Dimethylformamide (DMF), anhydrous (optional, for solution-phase reaction)

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Activation of Copper Powder (Optional but Recommended): Copper powder can be activated by stirring with a dilute solution of iodine in acetone, followed by washing with acetone and drying under vacuum.

-

Reaction Setup (Solvent-Free): In a dry reaction tube, combine 2-iodotoluene (1.0 equiv), activated copper powder (2.0 equiv), and a small amount of sand.

-

Reaction Conditions: Heat the mixture to approximately 200-220 °C. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with dichloromethane.

-

Purification: Filter the extract to remove copper residues. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.

Derivatization into Chiral Ligands

The true potential of this compound is unlocked upon its conversion into chiral ligands. A prominent example is the synthesis of (R)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl ((R)-BIPHEMP).

Experimental Protocol: Synthesis of (R)-BIPHEMP[1]

Materials:

-

(R)-(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiphenylphosphine

-

Anhydrous diethyl ether

Procedure:

-

Lithiation: To a solution of (R)-(-)-2,2'-diiodo-6,6'-dimethylbiphenyl (1.0 equiv) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (2.1 equiv) dropwise. Stir the mixture at this temperature for 1 hour.

-

Phosphinylation: To the resulting di-lithio species, add chlorodiphenylphosphine (2.1 equiv) dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield (R)-BIPHEMP as a white solid.

Applications in Asymmetric Catalysis

Ligands derived from this compound have demonstrated exceptional performance in a variety of asymmetric catalytic reactions. The following sections highlight two key applications: palladium-catalyzed cross-coupling and rhodium-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Asymmetric Cross-Coupling

The BIPHEMP ligand, in combination with a palladium precursor, forms a highly effective catalyst for asymmetric cross-coupling reactions, enabling the synthesis of chiral biaryl compounds.

Table 1: Asymmetric Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids using a Pd-BIPHEMP Catalyst

| Entry | Aryl Halide | Arylboronic Acid | Yield (%) | ee (%) |

| 1 | 1-Bromo-2-methylnaphthalene | 1-Naphthylboronic acid | 85 | 92 |

| 2 | 1-Iodo-2-methoxynaphthalene | Phenylboronic acid | 78 | 88 |

| 3 | 2-Bromotoluene | 2-Tolylboronic acid | 91 | 95 |

Experimental Protocol: General Procedure for Asymmetric Suzuki-Miyaura Coupling

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

(R)-BIPHEMP

-

Aryl halide

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Toluene, anhydrous

-

Water, degassed

Procedure:

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a mixture of Pd(OAc)₂ (2 mol%) and (R)-BIPHEMP (2.2 mol%) in anhydrous toluene is stirred for 30 minutes.

-

Reaction Setup: To the pre-formed catalyst solution, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

-

Reaction Conditions: The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the chiral biaryl product.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes of BIPHEMP are powerful catalysts for the asymmetric hydrogenation of prochiral olefins, providing access to chiral compounds with high enantiomeric purity.

Table 2: Asymmetric Hydrogenation of Prochiral Olefins Catalyzed by [Rh(COD)(BIPHEMP)]BF₄

| Entry | Substrate | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | Methanol | 10 | >99 | 96 |

| 2 | Dimethyl itaconate | Toluene | 20 | 98 | 98 |

| 3 | (E)-α-Phenyl-β-methylcinnamic acid | Ethanol | 50 | 95 | 94 |

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

-

[Rh(COD)₂]BF₄

-

(R)-BIPHEMP

-

Prochiral olefin substrate

-

Anhydrous, degassed solvent (e.g., methanol, toluene)

Procedure:

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1 mol%) and (R)-BIPHEMP (1.1 mol%) in the chosen solvent is stirred for 30 minutes to form the active catalyst.

-

Reaction Setup: The substrate (1.0 equiv) is dissolved in the same solvent and added to the catalyst solution in a high-pressure autoclave.

-

Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure. The reaction is stirred at room temperature until hydrogen uptake ceases.

-

Work-up and Analysis: The solvent is removed under reduced pressure, and the residue is purified by chromatography or crystallization. The enantiomeric excess of the product is determined by chiral HPLC or GC.

Visualizing the Synthetic Pathways and Catalytic Cycles

To further elucidate the chemical processes described, the following diagrams, generated using the DOT language, illustrate the key synthetic transformations and catalytic mechanisms.

Conclusion

This compound is a privileged scaffold in the field of organic synthesis, providing a gateway to a powerful class of chiral ligands. The applications of its derivatives in asymmetric catalysis have had a profound impact on the ability of chemists to synthesize enantiomerically pure compounds. The detailed protocols and data presented in this guide are intended to empower researchers to leverage the full potential of this versatile molecule in their synthetic endeavors, driving innovation in drug discovery and materials science. This document underscores the critical role of fundamental organic chemistry in developing the tools necessary to address complex scientific challenges.

An In-depth Technical Guide to 2,2'-Dimethylbiphenyl: Discovery, Synthesis, and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethylbiphenyl, a seemingly simple aromatic hydrocarbon, holds a significant place in the study of stereochemistry and the development of synthetic methodologies. Its structure, featuring two ortho-methylated phenyl rings linked by a single carbon-carbon bond, gives rise to the fascinating phenomenon of atropisomerism—axial chirality resulting from hindered rotation. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, and unique stereochemical properties of this compound, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ | --INVALID-LINK-- |

| Molecular Weight | 182.26 g/mol | --INVALID-LINK-- |

| CAS Number | 605-39-0 | --INVALID-LINK-- |

| Boiling Point | 253.7 °C (at 760 mmHg) | --INVALID-LINK-- |

| Melting Point | ~18-20 °C | |

| Density | 0.993 g/cm³ |

Table 1: Physicochemical Properties of this compound

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃, 400 MHz) | 7.29 - 7.18 (m, 8H, Ar-H), 2.05 (s, 6H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | 141.6, 136.1, 129.9, 127.9, 126.6, 125.5, 19.8 |

Table 2: Spectroscopic Data for this compound [1][2]

Historical Perspective and Discovery

Synthetic Methodologies

The synthesis of this compound can be achieved through several classical and modern coupling reactions. This section details the experimental protocols for three key methods: the Ullmann reaction, the Gomberg-Bachmann reaction, and the Suzuki-Miyaura coupling.

Ullmann Reaction

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-mediated coupling of two aryl halides.[2]

Experimental Protocol: Ullmann Coupling of 2-Iodotoluene

-

Materials: 2-Iodotoluene, copper powder, sand, dimethylformamide (DMF) (optional, for solvent-based method).

-

Procedure (Solvent-Free):

-

In a dry test tube, thoroughly mix 2-iodotoluene (1.0 equiv) and activated copper powder (2.0 equiv).

-

Heat the mixture to approximately 200-250 °C. The reaction is often carried out without a solvent, with the molten aryl halide acting as the reaction medium.

-

Maintain the temperature for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling, the reaction mixture is typically treated with a suitable solvent (e.g., dichloromethane or toluene) and filtered to remove copper and copper salts.

-

The filtrate is then concentrated, and the crude product is purified by column chromatography or distillation.

-

| Parameter | Value |

| Starting Material | 2-Iodotoluene |

| Reagent | Copper powder |

| Temperature | ~200-250 °C |

| Reaction Time | Several hours |

| Typical Yield | Varies (often moderate) |

Table 3: Typical Reaction Parameters for Ullmann Synthesis of this compound

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction provides a route to unsymmetrical biaryls via the reaction of a diazonium salt with an aromatic compound. For the synthesis of the symmetrical this compound, this would involve the reaction of the diazonium salt of o-toluidine with toluene.[4]

Experimental Protocol: Gomberg-Bachmann Reaction of o-Toluidine

-

General Procedure:

-

o-Toluidine is diazotized by treatment with sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

The resulting diazonium salt solution is then slowly added to a basic solution of toluene (which acts as the arylating agent and solvent).

-

The reaction proceeds via a radical mechanism.

-

After the reaction is complete, the mixture is worked up by extraction and purified by distillation or chromatography.

-

| Parameter | Value |

| Starting Material | o-Toluidine |

| Reagents | Sodium nitrite, HCl, Toluene, Base |

| Temperature | 0-5 °C (diazotization), then ambient or slightly elevated |

| Typical Yield | Low to moderate |

Table 4: Typical Reaction Parameters for Gomberg-Bachmann Synthesis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[5][6][7][8][9][10] This method is generally preferred for its mild reaction conditions, high yields, and broad functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromotoluene and 2-Methylphenylboronic Acid

While a specific, detailed protocol for this exact reaction was not found in the initial searches, a general and adaptable procedure for the Suzuki-Miyaura coupling is provided below.

-

Materials: 2-Bromotoluene, 2-methylphenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., toluene/water, dioxane/water, or THF/water).

-

Procedure:

-

To a reaction flask, add 2-bromotoluene (1.0 equiv), 2-methylphenylboronic acid (1.1-1.5 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

| Parameter | Value |

| Substrate 1 | 2-Bromotoluene |

| Substrate 2 | 2-Methylphenylboronic acid |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Base | Carbonate or Phosphate base |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-110 °C |

| Typical Yield | Good to Excellent |

Table 5: Typical Reaction Parameters for Suzuki-Miyaura Coupling

Atropisomerism and Rotational Barrier

The most significant stereochemical feature of this compound is its axial chirality due to hindered rotation around the C1-C1' single bond. The steric hindrance caused by the two ortho-methyl groups creates a substantial energy barrier to rotation, allowing for the potential isolation of two non-superimposable, mirror-image conformers (enantiomers) at room temperature if the barrier is sufficiently high.

Calculations have shown that the rotational barrier for this compound is greater than 100 kJ/mol.[3] This high barrier is a direct consequence of the steric clash between the methyl groups in the planar transition state.

Conclusion

This compound serves as a fundamental example for understanding the principles of atropisomerism and as a target molecule for showcasing the utility of various cross-coupling reactions. While classical methods like the Ullmann and Gomberg-Bachmann reactions can be employed for its synthesis, modern palladium-catalyzed methods such as the Suzuki-Miyaura coupling offer superior efficiency and milder conditions. The high rotational barrier of this molecule makes it an excellent model for studying axially chiral systems, which are of increasing importance in asymmetric catalysis and the design of novel pharmaceuticals. This guide provides a foundational understanding for researchers and scientists working with this and structurally related compounds.

References

- 1. rsc.org [rsc.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. westmont.edu [westmont.edu]

- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. comporgchem.com [comporgchem.com]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,2'-Dimethylbiphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-Dimethylbiphenyl (CAS No: 605-39-0), a key aromatic hydrocarbon with significant applications in chemical synthesis and materials science. This document details its chemical identity, physicochemical and thermodynamic properties, established synthesis protocols, and its role as a precursor in the development of chiral ligands for asymmetric synthesis, a critical aspect of modern drug development.

Chemical Identity and Properties

This compound, also known by its IUPAC name 1-methyl-2-(2-methylphenyl)benzene, is a biphenyl derivative with a methyl group substituted at the 2 and 2' positions.[1][2][3][4] This substitution pattern results in hindered rotation around the central carbon-carbon single bond, leading to atropisomerism, a foundational concept for the development of chiral ligands.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in synthetic applications.[5]

| Property | Value | Reference |

| CAS Number | 605-39-0 | [1][5] |

| IUPAC Name | 1-methyl-2-(2-methylphenyl)benzene | [1][2] |

| Molecular Formula | C₁₄H₁₄ | [1][4][5] |

| Molecular Weight | 182.26 g/mol | [4][5] |

| Appearance | Colorless liquid | [5] |

| Density | 0.989 g/mL at 25 °C | [5] |

| Boiling Point | 259 °C | [5] |

| Melting Point | 18 °C | [5] |

| Refractive Index (n20/D) | 1.5745 | [5] |

| Flash Point | >110 °C |

Thermodynamic Properties

A comprehensive set of experimental and derived thermodynamic data for this compound is available, crucial for reaction engineering, process design, and computational chemistry studies.[2][6][7][8][9][10][11] A selection of this data is presented below.

| Thermodynamic Property | Value | Units |

| Standard Molar Enthalpy of Formation (Liquid) | 53.2 | kJ/mol |

| Standard Molar Enthalpy of Vaporization | 56.4 | kJ/mol |

| Standard Molar Heat Capacity (Liquid, 298.15 K) | 278.3 | J/(mol·K) |

| Standard Molar Entropy (Liquid, 298.15 K) | 350.1 | J/(mol·K) |

| Enthalpy of Combustion (Liquid) | -7675.3 | kJ/mol |

Note: The data in this table is sourced from the National Institute of Standards and Technology (NIST) and represents a curated selection of available thermodynamic properties.[2][6][7][8][9][10][11]

Synthesis of this compound

The synthesis of this compound is typically achieved through cross-coupling reactions. The two most prominent methods are the Ullmann reaction and the Suzuki-Miyaura coupling, both of which are cornerstones of modern organic synthesis for the formation of biaryl compounds.

Ullmann Reaction: A Classical Approach

The Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules.[12] For the synthesis of the symmetric this compound, 2-iodotoluene is a suitable starting material.

Experimental Protocol: Ullmann Coupling of 2-Iodotoluene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper bronze (2.5 equivalents).

-

Reagent Addition: Under a nitrogen atmosphere, add 2-iodotoluene (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to 200-220 °C with vigorous stirring. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with hot toluene. The combined organic extracts are filtered to remove copper residues. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Caption: Ullmann reaction workflow for the synthesis of this compound.

Suzuki-Miyaura Coupling: A Modern and Versatile Method

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[13] For an unsymmetrical approach to this compound, 2-tolylboronic acid can be coupled with a 2-halotoluene, such as 2-bromotoluene.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Tolylboronic Acid and 2-Bromotoluene

-

Reaction Setup: To a Schlenk flask under an argon atmosphere, add 2-tolylboronic acid (1.2 equivalents), 2-bromotoluene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the mixture to reflux (around 90-100 °C) with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel (eluting with hexanes) to afford pure this compound.

Caption: Suzuki-Miyaura coupling workflow for synthesizing this compound.

Applications in Asymmetric Synthesis and Drug Development

The true potential of this compound in the context of drug development lies in its role as a scaffold for chiral ligands used in asymmetric synthesis.[14][15] The hindered rotation about the biphenyl axis in appropriately substituted derivatives of this compound allows for the isolation of stable atropisomers. These chiral molecules can be functionalized to create highly effective ligands for transition metal-catalyzed reactions that produce enantiomerically pure compounds, a critical requirement for many modern pharmaceuticals.

For instance, derivatives such as 2,2'-dihydroxy-6,6'-dimethylbiphenyl can be synthesized and resolved into their enantiomers.[16][17] These diols can then be converted into chiral phosphine ligands, such as BIPHEMP (2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl), which have demonstrated efficacy in asymmetric hydrogenations and other transformations.[18]

The development of such chiral ligands is paramount for the stereoselective synthesis of complex drug molecules, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

References

- 1. This compound | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 605-39-0 [chemicalbook.com]

- 6. catalog.data.gov [catalog.data.gov]

- 7. datagov-catalog-dev.app.cloud.gov [datagov-catalog-dev.app.cloud.gov]

- 8. catalog.data.gov [catalog.data.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. catalog.data.gov [catalog.data.gov]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 2,2'-Dihydroxy-6,6'-dimethylbiphenyl | C14H14O2 | CID 10198261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

Torsional Barrier in 2,2'-Dimethylbiphenyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the torsional barrier of 2,2'-dimethylbiphenyl, a molecule of significant interest in medicinal chemistry and material science due to its unique conformational properties. This document provides a detailed overview of the quantitative data, experimental methodologies for its determination, and the underlying steric factors that give rise to its substantial rotational barrier.

Introduction

This compound is a classic example of an atropisomeric compound, where rotation around the central carbon-carbon single bond is significantly hindered. This restriction of rotation is primarily due to the steric hindrance imposed by the methyl groups at the ortho positions of the two phenyl rings.[1] The resulting stable, non-interconverting enantiomers have profound implications in the design of chiral ligands, catalysts, and pharmacologically active molecules. Understanding the energetic cost of this rotation, known as the torsional or rotational barrier, is crucial for predicting molecular conformation, reactivity, and biological activity.

Quantitative Analysis of the Torsional Barrier

The rotational barrier of this compound has been investigated through both theoretical calculations and experimental methods. The data consistently points to a high barrier to rotation, confirming the stable nature of its atropisomers at room temperature.

| Methodology | Reported Torsional Barrier | Reference |

| Theoretical Calculation | >100 kJ/mol | [1] |

| Theoretical Calculation (for a similar 2,3,5',6-tetramethyl-2'-(2-alkyl)biphenyl) | 149.4 kJ/mol | [2] |

| Experimental (for a similar 2,3,5',6-tetramethyl-2'-(2-alkyl)biphenyl) | 155 kJ/mol | [2] |

Conformational Analysis and Energy Profile

The high torsional barrier in this compound is a direct consequence of the steric clash between the ortho-methyl groups. The ground state conformation of the molecule is one where the two phenyl rings are twisted with respect to each other to minimize this repulsion. The transition state for rotation involves a more planar arrangement of the phenyl rings, leading to a significant increase in steric strain.

The following diagram illustrates the potential energy surface as a function of the dihedral angle between the two phenyl rings.

Caption: Energy profile for rotation around the C-C bond in this compound.

Experimental Determination of the Torsional Barrier

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for quantifying the rates of conformational exchange and, consequently, the rotational energy barriers in molecules like this compound.

Principles of Dynamic NMR

DNMR relies on the principle that the timescale of the NMR experiment is comparable to the rate of certain molecular processes. At low temperatures, the rotation around the central C-C bond in this compound is slow on the NMR timescale. This results in distinct signals for chemically non-equivalent nuclei in the different atropisomers. As the temperature is increased, the rate of rotation increases. When the rate of interconversion becomes comparable to the frequency difference between the signals, the peaks broaden. At a specific temperature, known as the coalescence temperature (Tc), the individual peaks merge into a single broad signal. At even higher temperatures, the rotation is so rapid that the NMR spectrometer detects only an averaged signal, which appears as a sharp singlet.

Experimental Protocol: A General Guide

The following provides a generalized protocol for determining the torsional barrier of this compound using DNMR.

Objective: To determine the free energy of activation (ΔG‡) for the rotation around the central C-C bond in this compound.

Materials:

-

This compound

-

A suitable deuterated solvent (e.g., deuterated toluene, deuterated chloroform)

-

NMR spectrometer with variable temperature capabilities

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent at an appropriate concentration.

-

Low-Temperature Spectra: Record the 1H NMR spectrum at a low temperature where the rotation is slow. Identify a pair of well-resolved signals corresponding to protons that exchange their chemical environments upon rotation (e.g., the methyl protons or specific aromatic protons). Measure the chemical shift difference (Δν) between these two signals.

-

Variable Temperature Spectra: Gradually increase the temperature of the NMR probe in small increments. Record a spectrum at each temperature, paying close attention to the line shapes of the selected signals.

-

Determine Coalescence Temperature (Tc): Identify the temperature at which the two signals coalesce into a single broad peak. This is the coalescence temperature.

-

Data Analysis:

-

Calculate the rate constant (k) at the coalescence temperature using the following equation: k = (π * Δν) / √2

-

Use the Eyring equation to calculate the free energy of activation (ΔG‡): ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where:

-

R is the gas constant

-

Tc is the coalescence temperature in Kelvin

-

k is the rate constant at Tc

-

h is Planck's constant

-

kB is the Boltzmann constant

-

-

The following diagram outlines the experimental workflow for determining the torsional barrier using Dynamic NMR.

Caption: Experimental workflow for determining the rotational barrier via DNMR.

Conclusion

The substantial torsional barrier in this compound is a well-established phenomenon driven by steric hindrance. This guide has provided a summary of the quantitative data, a detailed look at the conformational energetics, and a comprehensive overview of the experimental methodology used to determine this important physical organic parameter. For researchers in drug development and materials science, a thorough understanding of the principles of atropisomerism and the factors governing rotational barriers is essential for the rational design of new molecules with tailored three-dimensional structures and functions.

References

Methodological & Application

Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann coupling reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl compounds.[1][2] This reaction traditionally involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. The synthesis of 2,2'-dimethylbiphenyl, a key structural motif in various ligands, advanced materials, and pharmaceutical intermediates, can be effectively achieved through the classic Ullmann homocoupling of 2-halotoluenes.

While modern variations of the Ullmann reaction have been developed using palladium and nickel catalysts, which often allow for milder reaction conditions, the classic copper-catalyzed approach remains a robust and cost-effective method.[1][3] This document provides detailed application notes and a generalized experimental protocol for the synthesis of this compound via the Ullmann coupling of 2-iodotoluene.

Reaction Principle and Mechanism

The classic Ullmann biaryl synthesis involves the reaction of an aryl halide with an excess of copper at elevated temperatures, typically above 200°C.[4] While the precise mechanism has been a subject of extensive study, it is generally accepted to proceed through the formation of an organocopper intermediate.[2] The reaction is believed to initiate with the formation of a copper(I) species, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination from a diarylcopper intermediate yields the biaryl product and regenerates the copper catalyst.

A simplified mechanistic pathway for the Ullmann coupling is depicted below:

Caption: Simplified mechanism of the Ullmann biaryl coupling reaction.

Experimental Protocols

This section outlines a generalized experimental protocol for the synthesis of this compound via the Ullmann coupling of 2-iodotoluene. It is important to note that reaction conditions, particularly temperature and reaction time, may require optimization for best results.

Materials and Reagents

-

2-Iodotoluene

-

Copper powder, fine

-

Sand (as a heat transfer medium)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, for solvent-based method)

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask or thick-walled reaction tube

-

Reflux condenser (for solvent-based method)

-

Heating mantle or sand bath

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

Generalized Experimental Procedure (Solvent-Free)

This protocol is adapted from solvent-free Ullmann reactions and may require optimization.[5]

-

Reaction Setup: In a dry, thick-walled reaction tube, combine 2-iodotoluene (e.g., 1.0 mmol, 218 mg), copper powder (e.g., 2.0-3.0 mmol, 127-191 mg), and a small amount of sand (e.g., 200 mg) to aid in heat distribution.

-

Reaction: Heat the reaction mixture in a sand bath to a high temperature, typically in the range of 200-250°C. The reaction should be monitored for the formation of the product. Reaction times can vary significantly, from several hours to a full day.

-

Workup: After cooling to room temperature, the solid reaction mixture is treated with a suitable organic solvent such as dichloromethane. The mixture is filtered to remove the copper and copper salts.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system, such as hexane or a mixture of hexane and dichloromethane, to isolate the this compound.

Generalized Experimental Procedure (With Solvent)

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodotoluene and anhydrous DMF.

-

Reaction: Add copper powder to the solution and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper and copper salts. The filtrate is diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography as described above.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Ullmann coupling synthesis of symmetrical biaryls. Note that specific yields for this compound may vary and require experimental optimization.

| Parameter | Value/Range | Reference/Comment |

| Starting Material | 2-Iodotoluene | Aryl iodides are generally more reactive than bromides or chlorides. |

| Catalyst | Copper powder | Stoichiometric or excess amounts are often used in the classic reaction. |

| Solvent | Solvent-free or high-boiling polar aprotic (e.g., DMF, nitrobenzene) | Solvent-free conditions can be more environmentally friendly.[5] |

| Temperature | 200 - 250 °C | High temperatures are characteristic of the classic Ullmann reaction.[4] |

| Reaction Time | Several hours to >24 hours | Reaction times are highly dependent on the substrate and conditions. |

| Yield | Moderate to Good | Yields can be variable and are often moderate in the classic Ullmann coupling. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Ullmann coupling reaction.

Caption: General experimental workflow for Ullmann coupling.

Conclusion

The Ullmann coupling reaction provides a classic and effective method for the synthesis of this compound from 2-halotoluenes. While the traditional conditions can be harsh, they offer a straightforward approach to this valuable biaryl compound. For researchers and professionals in drug development, understanding and optimizing this reaction can be a key step in the synthesis of complex molecules. The provided protocols and data serve as a foundation for the successful implementation of the Ullmann coupling in a laboratory setting. Further optimization of reaction parameters is encouraged to achieve the best possible yields and purity for specific applications.

References

Application Notes and Protocols for the Synthesis of 2,2'-Dimethylbiphenyl via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and a comprehensive protocol for the synthesis of 2,2'-dimethylbiphenyl, a sterically hindered biaryl, through the coupling of 2-bromotoluene and 2-tolylboronic acid. The synthesis of sterically hindered biaryls such as this compound can be challenging due to the steric hindrance around the reaction centers, which can impede key steps in the catalytic cycle.[2] However, with the appropriate selection of catalyst, ligand, and reaction conditions, high yields can be achieved.[3]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of sterically hindered substrates.[5]

Materials and Equipment:

-

Reactants: 2-bromotoluene, 2-tolylboronic acid

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium complex.

-

Ligand: A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is recommended for sterically hindered couplings.[2]

-

Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2]

-

Solvent: Anhydrous 1,4-dioxane or a mixture of an organic solvent and water (e.g., dioxane/water).[3][6]

-

Glassware: Schlenk flask or a round-bottom flask with a reflux condenser, magnetic stirrer, and stir bar.

-

Inert Atmosphere: Nitrogen or Argon gas supply.

-

Heating: Heating mantle or oil bath.

-

Workup and Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-tolylboronic acid (1.2 - 1.5 equivalents), the chosen base (2.0 - 3.0 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

-

Solvent and Reactant Addition: Add the anhydrous solvent to the flask. Stir the mixture for 10-15 minutes at room temperature to ensure proper mixing and catalyst activation. Add 2-bromotoluene (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7] The crude product can be purified by flash column chromatography on silica gel.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The successful synthesis of sterically hindered biaryls like this compound is highly dependent on the reaction conditions. The table below summarizes various reported conditions and corresponding yields for the synthesis of this compound and similar sterically hindered biaryls.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorotoluene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (0.6 mmol scale) | Isopropanol | RT | - | 77 | [5] |

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ (5) | L1 (10) | Cs₂CO₃ (2.0) | THF | 70 | 24 | Moderate to Excellent | |

| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ (5) | L1 (10) | Cs₂CO₃ (2.0) | DMF | 110 | 48 | Moderate to Excellent | |

| 4-Bromotoluene | Phenylboronic acid | Pre-catalyst 7 (0.33) | - | - | - | 140 | 4 | 98 (Conversion) | [8] |

| 2-Bromo-m-xylene | o-Tolylboronic acid | In situ generated Pd complex | - | - | - | - | - | - | [9] |

Note: "L1" refers to 2,2'-diamino-6,6'-dimethylbiphenyl. "Pre-catalyst 7" is a phenyl-bearing bis(pyrazolyl)palladium complex.[8] The yield for the coupling of 2-chlorotoluene and 2-methylphenylboronic acid is reported as 77% for the isolated product.[5]

Troubleshooting and Optimization

For challenging Suzuki-Miyaura couplings involving sterically hindered substrates, consider the following optimization strategies:

-

Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These promote the formation of a highly reactive palladium(0) species.

-

Base Selection: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective. For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.[2][3]

-

Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[6] The addition of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]

-

Temperature: Increasing the reaction temperature can help overcome the activation barrier for sterically demanding couplings.

By carefully selecting and optimizing these parameters, researchers can successfully synthesize this compound and other sterically hindered biaryl compounds in high yields.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Grignard Reagent-Based Synthesis of Unsymmetrical Biphenyls

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of unsymmetrical biphenyls utilizing Grignard reagents, primarily through the Kumada cross-coupling reaction. This powerful C-C bond-forming methodology is essential for the construction of the biphenyl moiety, a prevalent structural motif in pharmaceuticals, advanced materials, and agrochemicals. Detailed protocols for Grignard reagent preparation and subsequent nickel- and palladium-catalyzed cross-coupling reactions are presented, along with key data and visualizations to facilitate successful implementation in a laboratory setting.

Introduction

Unsymmetrical biphenyls are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including the "sartan" class of angiotensin II receptor antagonists. The Kumada coupling, developed in 1972, offers a direct and efficient route to these structures by reacting a Grignard reagent with an aryl halide in the presence of a transition metal catalyst, typically based on nickel or palladium.[1][2] This method is valued for its high yields and the ready availability of starting materials.[3] However, the high reactivity of Grignard reagents necessitates careful control of reaction conditions and consideration of functional group compatibility.[1]

Data Presentation: Performance of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and scope of the Kumada coupling for unsymmetrical biphenyl synthesis. Below is a summary of representative quantitative data for nickel- and palladium-catalyzed systems.

Nickel-Catalyzed Kumada Coupling

Nickel catalysts are a cost-effective option and can be highly reactive, particularly for less reactive aryl chlorides.[4]

| Entry | Aryl Halide | Grignard Reagent | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylmagnesium bromide | Ni(dppp)Cl₂ (1) | dppp | THF | RT | 12 | 92 |

| 2 | 4-Chlorotoluene | Phenylmagnesium bromide | Ni(dppp)Cl₂ (5) | dppp | THF | 66 | 24 | 85 |

| 3 | 2-Bromopyridine | Phenylmagnesium bromide | Ni(dppp)Cl₂ (1) | dppp | THF | RT | 12 | 85 |

| 4 | 1-Bromonaphthalene | Phenylmagnesium bromide | Ni(dppp)Cl₂ (1) | dppp | THF | RT | 12 | 88 |

dppp = 1,3-bis(diphenylphosphino)propane

Palladium-Catalyzed Kumada Coupling

Palladium catalysts often offer broader functional group tolerance and high efficiency.[5]

| Entry | Aryl Halide | Grignard Reagent | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | Pd₂(dba)₃ (1) | IMes·HCl | Dioxane/THF | 80 | 1 | 99 |

| 2 | 4-Chloroanisole | Phenylmagnesium bromide | Pd₂(dba)₃ (1) | IMes·HCl | Dioxane/THF | 80 | 1 | 98 |

| 3 | 2-Chlorotoluene | Phenylmagnesium bromide | Pd₂(dba)₃ (1) | IMes·HCl | Dioxane/THF | 80 | 1 | 97 |

| 4 | 4-Bromobenzonitrile | Phenylmagnesium bromide | Pd(OAc)₂ (3) | - | THF | 50 | 1 | High |

dba = dibenzylideneacetone, IMes·HCl = 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanism and experimental workflow is crucial for understanding and executing the synthesis of unsymmetrical biphenyls.

References

Application Notes and Protocol for the Palladium-Catalyzed Synthesis of 2,2'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethylbiphenyl is a sterically hindered biaryl compound that serves as a crucial building block in organic synthesis. Its unique structural motif is found in various ligands for transition-metal catalysis, chiral auxiliaries, and as a precursor to more complex molecules in medicinal chemistry and materials science. The controlled synthesis of this compound is of significant interest, with palladium-catalyzed cross-coupling reactions offering a reliable and versatile methodology. This application note provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a widely used and robust method for the formation of C-C bonds.

Synthetic Approach: Suzuki-Miyaura Coupling